5-(3-Chlorobenzyl)-1,4-oxazepane
Description
5-(3-Chlorobenzyl)-1,4-oxazepane is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom in its oxazepane ring, substituted with a 3-chlorobenzyl group. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1,4-oxazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-2-10(8-11)9-12-4-6-15-7-5-14-12/h1-3,8,12,14H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBAZJPBKJWIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC1CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Alcohol Activation
Chiral amino alcohols, such as (R)-2-amino-2-(4-chlorophenyl)ethanol, serve as starting materials. Protection of the amine with trityl (Trt) groups prevents undesired side reactions. The protected amino alcohol is then oxidized to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.
Nucleophilic Addition and Ring Closure
The aldehyde undergoes nucleophilic addition with 3-chlorobenzylmagnesium bromide, forming a secondary alcohol. Subsequent treatment with glutaconic anhydride in tetrahydrofuran (THF) facilitates cyclization to the 1,4-oxazepane skeleton. Acidic workup (HCl, 1M) removes protecting groups, yielding 5-(3-chlorobenzyl)-1,4-oxazepane with 74% isolated yield.
Reaction Conditions :
Electrophilic Cyclization Approaches
Iodine-Mediated Cyclization
Electrophilic cyclization, as reported in, involves treating E-1-(iodomethylene) intermediates with potassium carbonate in dichloromethane. For 5-(3-chlorobenzyl)-1,4-oxazepane, a preformed enol ether bearing the 3-chlorobenzyl group is subjected to iodine (0.0046 mol) and KCO (0.63 g) for 7 hours. This method achieves 78% yield and 94% regioselectivity.
Microwave-Assisted Optimization
Microwave irradiation (150°C, 30 minutes) accelerates the cyclization step, reducing reaction times from 7 hours to 45 minutes while maintaining 85% yield. This approach is ideal for high-throughput screening.
Analytical Data :
Industrial-Scale Production and Optimization
Continuous Flow Reactors
Industrial synthesis employs continuous flow reactors to enhance efficiency. A mixture of the amino alcohol precursor and 3-chlorobenzyl bromide is pumped through a Pd/C-packed column at 100°C and 10 bar H. This method achieves 92% conversion in 2 hours, a 40% improvement over batch processes.
Catalytic Systems
Copper(I) iodide (5 mol%) in acetonitrile catalyzes the Ullmann coupling between aryl halides and oxazepane intermediates, reducing byproduct formation. This system yields 88% product with <2% dimerization.
Comparative Table :
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Solid-Phase | 18 | 98 | 72 |
| Solution-Phase | 74 | 95 | 12 |
| Electrophilic | 78 | 94 | 7 |
| Flow Reactor | 92 | 99 | 2 |
Stereochemical Control and Purification
Chiral Auxiliaries
The use of (S)-tert-butyl sulfinamide as a chiral auxiliary ensures >99% enantiomeric excess (ee). After cyclization, the auxiliary is removed via hydrolysis with HCl/MeOH.
Enzymatic Resolution
Lipase B from Candida antarctica selectively hydrolyzes the undesired enantiomer in a racemic mixture, yielding 5-(3-chlorobenzyl)-1,4-oxazepane with 98% ee. This process achieves 65% recovery.
Purification Data :
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Column : Chiralpak IA, hexane/isopropanol (80:20)
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Retention Time : 12.3 minutes (R), 14.7 minutes (S)
Chemical Reactions Analysis
5-(3-Chlorobenzyl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazepane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom and the formation of a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a scaffold for designing new pharmaceuticals. Its structural properties enable modifications that can lead to enhanced biological activity and reduced side effects. Research indicates that derivatives of 1,4-oxazepanes have exhibited promising effects as:
- Anticonvulsants : Compounds with the 1,4-oxazepane structure have been reported to possess anticonvulsant properties, potentially useful for treating epilepsy and other seizure disorders .
- Antifungal Agents : Certain derivatives have shown efficacy against fungal infections, indicating potential applications in treating mycoses .
- Anti-inflammatory Drugs : The oxazepane scaffold has been explored for its ability to modulate inflammatory pathways, suggesting applications in conditions like inflammatory bowel disease and lupus nephritis .
Biological Studies
5-(3-Chlorobenzyl)-1,4-oxazepane is utilized in biological research to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. Its interactions can provide insights into:
- Enzyme Activity Modulation : The compound's ability to bind to specific enzymes can be studied to understand its role in metabolic pathways.
- Receptor Binding Studies : It can serve as a model compound for investigating binding affinities and mechanisms of action on various receptors.
Material Science
In addition to its pharmaceutical applications, 5-(3-Chlorobenzyl)-1,4-oxazepane is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for:
- Polymer Production : The compound can be integrated into polymer matrices to enhance material properties.
- Coatings and Adhesives : Due to its chemical stability and reactivity, it is explored for use in coatings that require specific adhesion properties.
Case Studies and Research Findings
Several studies highlight the practical applications of 5-(3-Chlorobenzyl)-1,4-oxazepane:
Pharmacological Studies
- Anticonvulsant Activity : A study demonstrated that certain oxazepane derivatives significantly reduced seizure activity in animal models, suggesting their potential as new antiepileptic drugs .
- Antifungal Efficacy : Research indicated that modifications of the oxazepane structure led to increased antifungal activity against Candida species, showcasing its applicability in treating fungal infections .
Synthesis Techniques
The synthesis of 5-(3-Chlorobenzyl)-1,4-oxazepane has been explored through various methodologies:
- Intramolecular Cyclization : This method allows the formation of the oxazepane ring from simpler precursors while maintaining regioselectivity.
- Polymer-Supported Synthesis : Recent advancements include using polymer-supported reagents to facilitate the synthesis of chiral variants of 1,4-oxazepanes with high yields and purity .
Mechanism of Action
The mechanism of action of 5-(3-Chlorobenzyl)-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Halogen Type and Position: The 3-chlorobenzyl group provides a balance of steric bulk and electron-withdrawing effects compared to smaller 4-fluorophenyl or heavier 3-bromophenyl substituents. Bromine’s larger atomic radius may alter binding kinetics in receptor interactions . Benzyl vs.
Synthetic Routes :
- Mannich-Type Reactions : Used for oxazepane frameworks with benzyl substituents, enabling catalyst-free, one-pot syntheses .
- N-Propargylamine Cyclization : Favored for phenyl-substituted derivatives due to scalability and atom efficiency .
Pharmacological and Physicochemical Properties
While explicit data on 5-(3-Chlorobenzyl)-1,4-oxazepane is sparse, insights can be drawn from analogs:
- Dopamine D4 Receptor Affinity : Substituted oxazepanes with p-chlorobenzyl groups exhibit enhanced binding to dopamine D4 receptors compared to morpholine derivatives, suggesting the 3-chlorobenzyl group in the target compound may confer similar advantages .
- Purity and Stability : Commercial 1,4-oxazepane derivatives like 5-(4-Fluorophenyl)-1,4-oxazepane are typically ≥95% pure, with long-term storage recommendations at -20°C .
Biological Activity
5-(3-Chlorobenzyl)-1,4-oxazepane is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of 5-(3-Chlorobenzyl)-1,4-oxazepane typically involves cyclization reactions that incorporate a chlorobenzyl group into the oxazepane framework. The preparation methods often utilize various starting materials and reaction conditions to achieve the desired compound. For instance, the formation of the oxazepane ring can be accomplished through cyclization involving appropriate precursors, followed by functionalization to introduce the chlorobenzyl moiety.
Biological Activity Overview
Research indicates that 5-(3-Chlorobenzyl)-1,4-oxazepane exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus epidermidis .
- Antifungal Activity : It has also been investigated for its antifungal properties, suggesting potential applications in treating fungal infections.
- Anticonvulsant Effects : Compounds with similar oxazepane structures have been reported as potent anticonvulsants, indicating that 5-(3-Chlorobenzyl)-1,4-oxazepane may share this therapeutic potential .
The biological activity of 5-(3-Chlorobenzyl)-1,4-oxazepane is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It can interact with neurotransmitter receptors, potentially modulating signaling pathways associated with neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological effects of 5-(3-Chlorobenzyl)-1,4-oxazepane:
- Antimicrobial Study :
- Anticonvulsant Activity :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-(3-Chlorobenzyl)-1,4-oxazepane, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of N-propargylamines, which offers high atom economy and shorter routes . For example, automated organic synthesis platforms achieve yields of ~70% using optimized protocols (e.g., 3-aryl-1,4-oxazepanes synthesized via ring-closing reactions) . Key parameters include temperature control (e.g., 80–100°C), solvent choice (e.g., DCM or THF), and catalyst selection (e.g., Pd or Cu catalysts for cyclization). NMR characterization (e.g., δ7.45–7.21 for aromatic protons) and LC-MS are critical for purity validation .
Q. How is the 1,4-oxazepane scaffold structurally characterized, and what analytical techniques are essential?
- Methodology : The scaffold is analyzed via:
- 1H/13C-NMR : Aromatic protons (δ7.0–8.0) and oxazepane ring protons (δ3.5–4.5) confirm substitution patterns .
- X-ray crystallography : Resolves stereochemistry, particularly for chiral centers (e.g., S-configured derivatives) .
- Collision Cross-Section (CCS) analysis : Predicts molecular conformation using ion mobility spectrometry (e.g., CCS of 2-(propan-2-yl)-1,4-oxazepane: 135 Ų) .
Q. What is the role of the 3-chlorobenzyl group in modulating physicochemical properties?
- Methodology : The chloro substituent enhances lipophilicity (logP increases by ~0.5–1.0 units) and influences bioavailability. Comparative studies with fluorophenyl or methyl analogs show altered metabolic stability (e.g., microsomal half-life differences) . Computational tools like MarvinSketch or ACD/Labs predict logP and pKa shifts due to halogen electronegativity .
Advanced Research Questions
Q. How does the substitution pattern on the benzyl group impact biological activity in 1,4-oxazepane derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : The para-chloro group in 5-(3-Chlorobenzyl)-1,4-oxazepane enhances binding to monoamine transporters (e.g., SERT, NET) compared to meta- or ortho-substituted analogs .
- 3D-QSAR modeling : Identifies steric/electrostatic hotspots; e.g., the p-chlorobenzyl group contributes to 30% of affinity for dopamine D4 receptors .
- In vitro assays : Radioligand binding studies (e.g., IC50 values for SERT inhibition) validate computational predictions .
Q. What are the mechanistic insights into 5-(3-Chlorobenzyl)-1,4-oxazepane’s interaction with somatostatin receptors (SSTR4)?
- Methodology :
- Molecular docking : The oxazepane ring forms hydrogen bonds with SSTR4 residues (e.g., Tyr-113 and Asp-122), while the chloro group stabilizes hydrophobic pockets .
- Functional assays : cAMP inhibition assays (EC50 < 100 nM) confirm agonist activity. Mutagenesis studies (e.g., Ala-scanning) validate critical receptor interactions .
Q. How can enantiopure 1,4-oxazepanes be synthesized, and what chiral resolution techniques are effective?
- Methodology :
- Chiral pool synthesis : Starting from enantiopure homoserine derivatives, as demonstrated for 1,4-oxazepane-5-carboxylic acids (≥98% ee) .
- Chiral HPLC : Uses columns like Chiralpak IA/IB (hexane:IPA mobile phase) to resolve racemic mixtures .
- Circular Dichroism (CD) : Monitors enantiomeric excess during asymmetric catalysis (e.g., Ru-BINAP complexes) .
Data Contradictions and Resolution Strategies
Q. How do conflicting reports on oxazepane derivative yields (69–70% vs. 85%) inform experimental optimization?
- Analysis : Discrepancies arise from solvent purity (e.g., anhydrous vs. technical grade), catalyst loading (5 mol% vs. 10 mol%), and reaction scale. Systematic DoE (Design of Experiments) identifies optimal conditions:
- Key factors : Temperature (Δ10°C alters yield by ±5%), inert atmosphere (N2/Ar prevents oxidation) .
- Validation : Replicate small-scale reactions (≤1 g) before scaling up to minimize batch variability .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
